molecular formula C11H14O3 B1509979 4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol

4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol

Cat. No.: B1509979
M. Wt: 194.23 g/mol
InChI Key: VATFKHGSVCANBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C11H14O3 It is a derivative of indan, characterized by the presence of two methoxy groups at the 4 and 5 positions and a hydroxyl group at the 1 position of the indan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol typically involves the reduction of 4,5-Dimethoxy-1-indanone. One common method is the reduction of 4,5-Dimethoxy-1-indanone using sodium borohydride (NaBH4) in methanol. The reaction is carried out at room temperature, and the product is obtained after purification .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reducing agent concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 4,5-Dimethoxy-1-indanone.

    Reduction: The compound can be further reduced to form 4,5-Dimethoxyindan.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed:

    Oxidation: 4,5-Dimethoxy-1-indanone.

    Reduction: 4,5-Dimethoxyindan.

    Substitution: Various substituted indan derivatives, depending on the substituent used.

Scientific Research Applications

4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol is primarily related to its chemical structure. The hydroxyl group can participate in hydrogen bonding, while the methoxy groups can influence the compound’s reactivity and interaction with other molecules. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various physiological effects .

Comparison with Similar Compounds

    4,5-Dimethoxy-1-indanone: This compound is structurally similar but lacks the hydroxyl group.

    5,6-Dimethoxyindan-1-one: Another related compound with methoxy groups at different positions.

    1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine: A derivative used as an acetylcholinesterase inhibitor.

Uniqueness: 4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C11H14O3/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h4,6,9,12H,3,5H2,1-2H3

InChI Key

VATFKHGSVCANBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(CC2)O)OC

Origin of Product

United States

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